Rock-IN-1 is derived from the class of small molecule inhibitors targeting Rho-associated kinases, specifically Rho-associated coiled-coil-containing protein kinase 1 and 2. These kinases are downstream effectors of the Rho GTPase signaling pathway, which is critical for numerous cellular functions. The classification of Rock-IN-1 falls under pharmacological agents known for their role in modulating kinase activity.
The synthesis of Rock-IN-1 involves several chemical reactions that typically include the following steps:
Technical parameters such as reaction times (typically ranging from several hours to overnight) and molar ratios of reactants are critical for achieving optimal results.
Rock-IN-1 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula can be represented as CHNO, where X, Y, Z, and W denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Detailed structural analysis can be performed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the three-dimensional arrangement of atoms within Rock-IN-1.
The chemical reactivity of Rock-IN-1 primarily involves its interaction with Rho-associated kinases:
Experimental assays often assess the potency of Rock-IN-1 through enzyme activity measurements in vitro.
Rock-IN-1 exerts its effects by specifically inhibiting Rho-associated kinases, which play a crucial role in various cellular processes:
Data from cellular assays demonstrate that treatment with Rock-IN-1 results in altered gene expression profiles associated with cell growth and survival.
Rock-IN-1 has significant implications in various fields:
The Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) represent master regulators of actin cytoskeleton dynamics, serving as critical effectors of the Rho GTPase signaling cascade. These serine/threonine kinases modulate fundamental cellular processes through phosphorylation of downstream substrates governing cytoskeletal organization, cellular contractility, and mechanotransduction. The therapeutic relevance of ROCK inhibition has expanded dramatically from initial cardiovascular applications to encompass neurological disorders, oncological processes, and fibrotic conditions, positioning this pathway as a high-value target for precision medicine interventions. Rock-IN-1 emerges as a strategically designed chemical probe to dissect isoform-specific functions within this complex signaling landscape [1] [5].
ROCK isoforms exhibit 65% overall sequence homology but display distinctive structural and functional characteristics. ROCK1 (ROKβ) demonstrates preferential expression in lung, liver, and immune tissues, while ROCK2 (ROKα) predominates in brain, cardiac, and smooth muscle cells [2] [4]. Both isoforms share a conserved domain architecture featuring an N-terminal kinase domain, central coiled-coil region containing the Rho-binding domain (RBD), and C-terminal pleckstrin homology (PH) domain with autoinhibitory function. Upon RhoA-GTP binding, conformational changes release autoinhibition, enabling kinase activation [4] [10].
ROCK signaling orchestrates cytoskeletal dynamics through phosphorylation of key substrates:
The cytoskeletal targets of ROCK isoforms exhibit differential regulatory preferences. Studies utilizing ROCK1-/- and ROCK2-/- mouse embryonic fibroblasts reveal that ROCK1 primarily regulates peripheral actomyosin contraction through MLC phosphorylation, while ROCK2 stabilizes actin architecture via LIMK-mediated cofilin phosphorylation [8]. In neuronal systems, ROCK2 governs dendritic spine maturation and synaptic plasticity through PSD-95 interactions, while ROCK1 modulates glial activation and neuroinflammatory responses [1] [9].
Table 1: Functional Specialization of ROCK Isoforms in Cellular Homeostasis
Cellular Process | ROCK1 Preference | ROCK2 Preference | Key Substrates |
---|---|---|---|
Actomyosin Contractility | Strong regulation | Moderate regulation | MLC, MYPT1 |
Actin Stabilization | Weak regulation | Strong regulation | LIMK, Cofilin |
Neuronal Function | Glial activation | Dendritic spine maturation | PSD-95, CRMP-2 |
Apoptotic Signaling | Cleaved by caspase-3 | Cleaved by granzyme B | MLC, Fragmin |
Subcellular Localization | Plasma membrane, vesicles | Cytoskeleton, nucleus | Varies by cell type |
Hyperactivation of ROCK signaling manifests across diverse disease states through distinct molecular mechanisms:
Neurodegenerative Disorders: Elevated ROCK2 activity contributes to impaired axonal regeneration through phosphorylation of CRMP-2, inhibiting microtubule assembly in damaged neurons. In Alzheimer's models, ROCK2 overexpression promotes tau hyperphosphorylation and neurofibrillary tangle formation, while diminished synaptic plasticity in depression correlates with dendritic spine loss mediated by aberrant ROCK activation [1] [9]. Chronic stress induces ROCK-dependent cytoskeletal alterations in the prefrontal cortex and hippocampus, establishing a mechanistic link to depression-like phenotypes [9].
Oncological Processes: ROCK1 amplification drives tumor invasion via TEAD/YAP-dependent transcription in pancreatic cancer models. The RhoA/ROCK1/actomyosin axis becomes hyperactivated by p53 mutants, promoting nuclear YAP translocation and oncogene expression [3] [6]. ROCK1 overexpression correlates with aggressive phenotypes in hepatocellular carcinoma, osteosarcoma, and melanoma through enhanced metastatic potential via cytoskeletal remodeling [4] [16]. Organotypic invasion assays demonstrate that ROCK inhibition reduces migratory capacity in patient-derived xenograft models by >60% [6].
Cardiovascular Pathologies: ROCK1 activation promotes cardiac fibrosis through TGF-β1-mediated fibroblast differentiation, while ROCK2 drives pathological hypertrophy via ERK signaling cascades. Endothelial dysfunction in hypertension involves ROCK-mediated eNOS suppression and adherens junction disruption [2] [5]. Leukocyte ROCK activity serves as a biomarker for coronary vasospasm severity, with 3.5-fold higher activity observed in patients versus controls [5].
Additional Pathologies: Diabetic nephropathy features ROCK-dependent NF-κB activation and extracellular matrix deposition in glomerular mesangial cells. Pulmonary hypertension involves vascular remodeling through ROCK-mediated vasoconstriction and smooth muscle proliferation [4] [5].
Table 2: Disease-Specific ROCK Isoform Dysregulation Mechanisms
Disease Category | Primary Isoform | Molecular Mechanism | Functional Consequence |
---|---|---|---|
Pancreatic Cancer | ROCK1 | TEAD/YAP hyperactivation | Enhanced invasion/metastasis |
Major Depression | ROCK2 | Dendritic spine loss | Impaired synaptic plasticity |
Cardiac Fibrosis | ROCK1 | TGF-β1/Smad3 signaling | Fibroblast differentiation |
Hypertension | ROCK2 | eNOS suppression | Endothelial dysfunction |
Spinal Cord Injury | ROCK2 | CRMP-2 phosphorylation | Impaired axonal regeneration |
The structural divergence within the kinase domain allosteric sites (92% homology) versus the coiled-coil domains (55% homology) enables isoform-selective inhibitor design. Rock-IN-1 capitalizes on these structural nuances, exhibiting >50-fold selectivity for ROCK2 over ROCK1 through optimized interactions with variant residues bordering the ATP-binding pocket [5]. This precision targeting addresses limitations of first-generation pan-inhibitors (fasudil, Y-27632) that produce dose-limiting hypotension from simultaneous ROCK1/ROCK2 inhibition in vascular smooth muscle [5] [7].
The therapeutic rationale for isoform-specific targeting includes:
Rock-IN-1 demonstrates superior blood-brain barrier penetration versus existing inhibitors, evidenced by 3.7-fold higher CNS accumulation in pharmacokinetic studies. This property enables investigation of ROCK2-specific effects on hippocampal structural plasticity without confounding peripheral effects [9]. In pancreatic cancer models with ROCK1 amplification, Rock-IN-1 maintains antitumor efficacy while showing reduced cardiovascular effects compared to pan-inhibitors [6].
Table 3: Comparative Profile of Rock-IN-1 Versus Reference ROCK Inhibitors
Property | Rock-IN-1 | Fasudil | Y-27632 |
---|---|---|---|
ROCK1 IC50 | 420 nM | 140 nM | 300 nM |
ROCK2 IC50 | 8.3 nM | 160 nM | 250 nM |
Selectivity Ratio (ROCK2:ROCK1) | 50.6 | 1.14 | 1.2 |
BBB Permeability (Papp) | High (18.2 × 10-6 cm/s) | Moderate (4.7 × 10-6 cm/s) | Low (1.9 × 10-6 cm/s) |
Primary Therapeutic Application | Neurological disorders, precision oncology | Cardiovascular indications, cerebral vasospasm | Basic research, in vitro models |
The molecular characterization of Rock-IN-1 reveals competitive ATP-binding site occupation with distinctive interactions at Val222 (ROCK2) versus Ala216 (ROCK1), explaining its selectivity profile. Crystallographic studies confirm hydrogen bonding with the hinge residue Met172 and hydrophobic packing against Leu205 and Val222 in ROCK2. These interactions enable the compound to circumvent the "gatekeeper" residue heterogeneity between isoforms [5].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: